Z-1-Nal-OH

Vue d'ensemble

Description

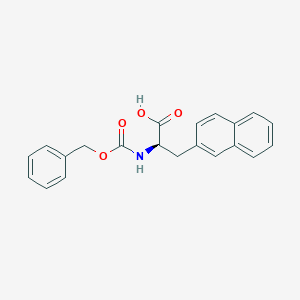

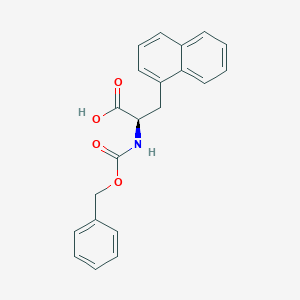

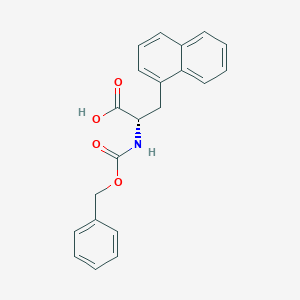

Z-1-Nal-OH, also known as Z-1-naphthylalanine hydroxamic acid, is a synthetic compound derived from naphthylalanine, a non-proteinogenic amino acid. It has a molecular formula of C21H19NO4 .

Synthesis Analysis

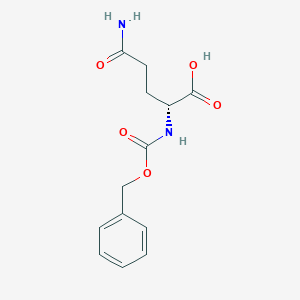

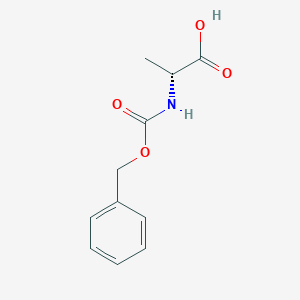

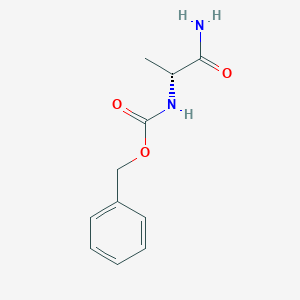

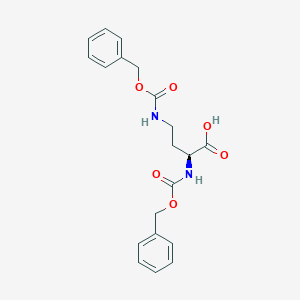

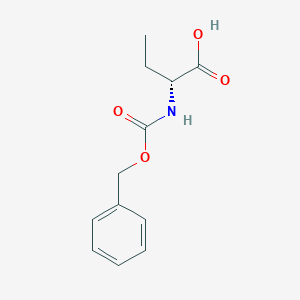

The synthesis of Z-1-Nal-OH involves a reaction with sodium hydroxide in tetrahydrofuran at 0 - 20°C for 2 hours . The reaction steps involve (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of Z-1-Nal-OH consists of 21 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 349.380 Da and the mono-isotopic mass is 349.131409 Da .

Chemical Reactions Analysis

The chemical reactions involving Z-1-Nal-OH are not explicitly mentioned in the search results. However, the synthesis process provides some insight into its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of Z-1-Nal-OH are not explicitly mentioned in the search results. However, its molecular formula (C21H19NO4) and mass (349.380 Da) are known .

Applications De Recherche Scientifique

Photocatalysis and Environmental Applications :

- Zinc oxide (ZnO) derived from Zn(OH)2 shows high photo-degradation activity for organic pollutants, suggesting its application in environmental cleanup and wastewater treatment (Kumar & Rao, 2015).

- ZnO/SnO2 photocatalysts prepared from Zn(OH)2 demonstrate effectiveness in the decolorization of methylene blue, indicating potential use in dye degradation and water purification (Chiang & Lin, 2013).

Material Science and Nanotechnology :

- Controlled growth of ZnSn(OH)6 polyhedra can lead to the development of materials with antibacterial properties and potential applications in the medical field (Yin et al., 2012).

- The formation of ZnO rods from ε-Zn(OH)2 with varying diameters offers insights into nanostructure fabrication, crucial for electronic and optical device applications (Wang & Xiang, 2014).

Sensor Technology and Analytical Applications :

- ZnO nanorods derived from Zn(OH)2 are being explored for their role in enhancing the sensitivity and selectivity of various sensors, potentially useful in environmental monitoring and healthcare diagnostics (Lim et al., 2021).

Biocompatibility and Biodegradation :

- Studies on the biodegradability and biocompatibility of ZnO nanostructures, potentially derived from Zn(OH)2, are essential for their use in biomedical applications, such as in vivo biosensors and drug delivery systems (Zhou, Xu, & Wang, 2006).

Mécanisme D'action

Target of Action

Z-1-Nal-OH is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. . It is an alanine derivative , and alanine derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

. This suggests that Z-1-Nal-OH may interact with its targets to modulate hormone secretion, thereby affecting various physiological processes.

Biochemical Pathways

, it may be involved in pathways related to protein synthesis and energy metabolism

Result of Action

. This suggests that Z-1-Nal-OH may have similar effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-1-Nal-OH | |

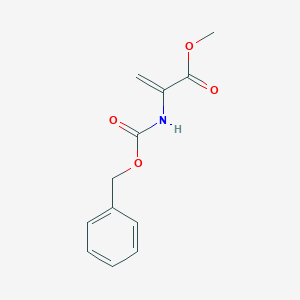

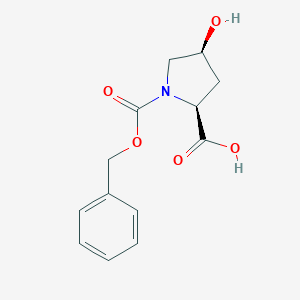

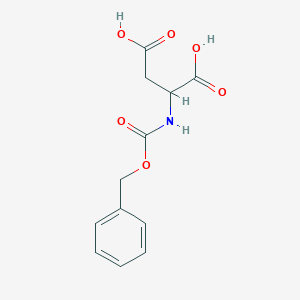

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

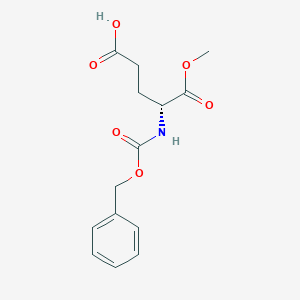

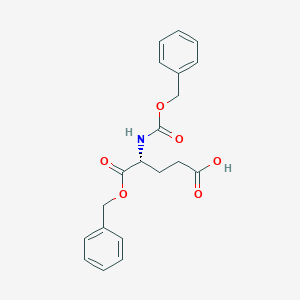

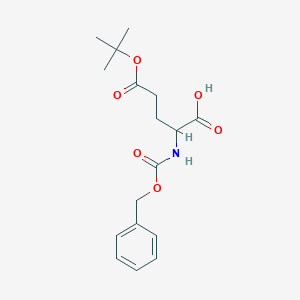

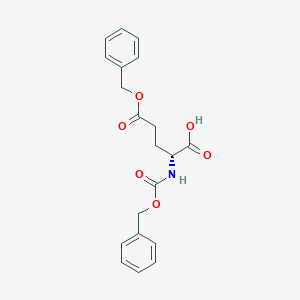

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.